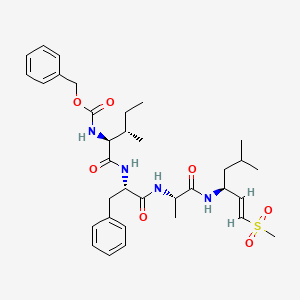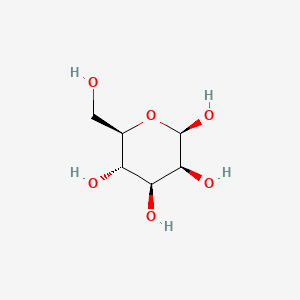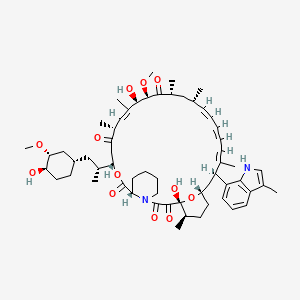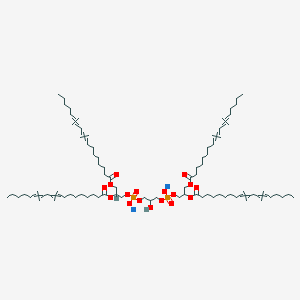
Cbz-Ile-Phe-Ala-LeuVSMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Ile-Phe-Ala-LeuVSMe is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structure and properties. The compound is composed of a sequence of amino acids: isoleucine, phenylalanine, alanine, and leucine, with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a methyl thioether (VSMe) group at the C-terminus. This specific arrangement of amino acids and functional groups imparts distinct chemical and biological characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ile-Phe-Ala-LeuVSMe typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin support. Subsequent amino acids (alanine, phenylalanine, and isoleucine) are sequentially added using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Cbz) group is introduced to protect the N-terminus, while the methyl thioether (VSMe) group is added to the C-terminus through specific thiol-alkylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product, removing any impurities or side products formed during synthesis .
Chemical Reactions Analysis
Types of Reactions
Cbz-Ile-Phe-Ala-LeuVSMe undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The peptide bonds can be reduced under specific conditions, although this is less common.
Substitution: The benzyloxycarbonyl (Cbz) group can be removed through hydrogenolysis, using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) for deprotection reactions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Reduced peptide fragments.
Substitution: Deprotected peptide with free amine groups.
Scientific Research Applications
Cbz-Ile-Phe-Ala-LeuVSMe has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in enzyme-substrate studies to understand protease activity and specificity.
Medicine: Investigated for its potential as a therapeutic agent in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Cbz-Ile-Phe-Ala-LeuVSMe involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The benzyloxycarbonyl (Cbz) group plays a crucial role in protecting the peptide from premature degradation, while the methyl thioether (VSMe) group enhances its stability and bioavailability .
Comparison with Similar Compounds
Cbz-Ile-Phe-Ala-LeuVSMe can be compared with other similar peptide compounds, such as:
Cbz-Ile-Pro-Arg: Another peptide with a benzyloxycarbonyl (Cbz) group, used in protease assays.
Cbz-Phe-Leu: A simpler dipeptide with similar protective groups, used in enzyme kinetics studies.
Uniqueness
This compound stands out due to its specific sequence and functional groups, which confer unique chemical and biological properties. Its stability, bioavailability, and ability to interact with specific enzymes make it a valuable tool in various research applications .
Properties
Molecular Formula |
C34H48N4O7S |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-1-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C34H48N4O7S/c1-7-24(4)30(38-34(42)45-22-27-16-12-9-13-17-27)33(41)37-29(21-26-14-10-8-11-15-26)32(40)35-25(5)31(39)36-28(20-23(2)3)18-19-46(6,43)44/h8-19,23-25,28-30H,7,20-22H2,1-6H3,(H,35,40)(H,36,39)(H,37,41)(H,38,42)/b19-18+/t24-,25-,28+,29-,30-/m0/s1 |
InChI Key |
NDQAQUAWHJQVGE-HZPWIFGKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C=CS(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)
![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)
![c[RGDf-(R)-N-Me-alpha-TfmF]](/img/structure/B10847484.png)


![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)
![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10847499.png)
![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)
![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]](/img/structure/B10847540.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]](/img/structure/B10847545.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]](/img/structure/B10847549.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His]](/img/structure/B10847551.png)
